molecular formula C11H10O3 B12121106 2-(7-Methyl-1-benzofuran-2-yl)acetic acid

2-(7-Methyl-1-benzofuran-2-yl)acetic acid

Cat. No.: B12121106
M. Wt: 190.19 g/mol
InChI Key: QCFKIQBGVVSBRF-UHFFFAOYSA-N
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Description

2-(7-Methyl-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 7th position of the benzofuran ring and an acetic acid moiety at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions are often facilitated by the use of transition-metal catalysts to improve yield and selectivity .

Industrial Production Methods

Industrial production of benzofuran derivatives, including this compound, often employs large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has also been explored to enhance reaction rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.

    Angelicin: A benzofuran compound with anticancer properties.

Uniqueness

2-(7-Methyl-1-benzofuran-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 7th position and the acetic acid moiety at the 2nd position contribute to its unique properties compared to other benzofuran derivatives .

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(7-methyl-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C11H10O3/c1-7-3-2-4-8-5-9(6-10(12)13)14-11(7)8/h2-5H,6H2,1H3,(H,12,13)

InChI Key

QCFKIQBGVVSBRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(O2)CC(=O)O

Origin of Product

United States

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